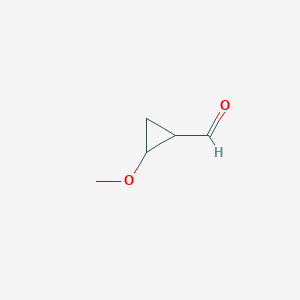

2-Methoxycyclopropanecarbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxycyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-7-5-2-4(5)3-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZAZWXGFYETIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methoxycyclopropanecarbaldehyde and Its Derivatives

De Novo Synthesis Approaches to the 2-Methoxycyclopropanecarbaldehyde Core

The construction of the this compound framework from acyclic precursors, known as de novo synthesis, is a primary focus of synthetic efforts. These approaches can be broadly categorized by the method of cyclopropane (B1198618) ring formation and the strategy for incorporating the methoxy (B1213986) and carbaldehyde functionalities.

Cyclopropanation Strategies for Carbon-Carbon Bond Formation

The creation of the three-membered cyclopropane ring is a critical step, with several powerful methods at the disposal of the synthetic chemist.

A prominent strategy for forming the cyclopropane ring involves the reaction of a carbene or a carbenoid with an appropriate olefin. Carbenes are highly reactive species with a neutral divalent carbon atom, and their addition to a double bond is a direct method for creating a cyclopropane. researchgate.netrsc.org

One of the most well-known methods in this category is the Simmons-Smith reaction , which typically utilizes a carbenoid, iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgnumberanalytics.com This reaction is valued for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org For the synthesis of a 2-methoxycyclopropane, an enol ether such as 1-methoxypropene would be a suitable starting olefin. The reaction of an enol ether with the Simmons-Smith reagent can produce a methoxy-substituted cyclopropane. wikipedia.org

Another versatile method is the Corey-Chaykovsky reaction , which employs sulfur ylides. organic-chemistry.orgwikipedia.orgnrochemistry.com Specifically, the reaction of an α,β-unsaturated aldehyde, such as methacrolein, with a sulfur ylide can lead to the formation of a cyclopropane ring. organic-chemistry.orgadichemistry.com The choice of the ylide is crucial; for instance, dimethylsulfoxonium methylide tends to favor cyclopropanation over epoxidation with enones. organic-chemistry.org

The following table summarizes representative examples of carbene/carbenoid-based cyclopropanation reactions that could be adapted for the synthesis of the 2-methoxycyclopropane core.

| Alkene Precursor | Reagent/Catalyst | Product Type | Key Features |

| Enol Ether | Simmons-Smith (CH₂I₂/Zn-Cu) | Methoxy-substituted cyclopropane | Stereospecific, good for electron-rich alkenes. wikipedia.org |

| α,β-Unsaturated Aldehyde | Corey-Chaykovsky (Sulfur Ylide) | Formyl-substituted cyclopropane | Can be diastereoselective. adichemistry.com |

While the Simmons-Smith reaction is a classic example of organometallic chemistry in cyclopropanation, other organometallic reagents and catalysts also play a significant role. Transition metal-catalyzed cyclopropanations, often involving diazo compounds as a carbene source, offer a powerful alternative. However, for the specific synthesis of this compound, the direct application of many common organometallic methods can be challenging due to potential side reactions with the oxygen-containing functional groups.

Intramolecular cyclization presents another strategic approach to the cyclopropane ring. This method involves a molecule with a reactive site and a leaving group positioned to allow for an internal ring-closing reaction. For the synthesis of a 2-methoxycyclopropane system, a potential precursor could be a γ-alkoxy-β,γ-unsaturated carbonyl compound. Treatment of such a substrate with appropriate reagents could induce an intramolecular cyclization to form the desired 2-alkoxycyclopropane ring structure.

Strategic Incorporation of the Methoxy Functionality

The introduction of the methoxy group is a defining feature of the target molecule. This can be achieved either by using a methoxy-containing starting material in the cyclopropanation step or by adding the methoxy group to a pre-formed cyclopropane ring.

A key strategy for introducing the methoxy group is the etherification of a hydroxyl group on a pre-existing cyclopropane ring. If a synthetic route provides 2-hydroxycyclopropanecarbaldehyde, the hydroxyl group can be converted to a methoxy group. The Williamson ether synthesis is a classic and reliable method for this transformation. This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then reacts with a methylating agent, such as methyl iodide or dimethyl sulfate, to form the ether.

The general scheme for the Williamson ether synthesis is as follows:

Deprotonation: The hydroxyl group of 2-hydroxycyclopropanecarbaldehyde is treated with a strong base (e.g., sodium hydride) to form the corresponding sodium alkoxide.

Nucleophilic Attack: The cyclopropyl (B3062369) alkoxide then acts as a nucleophile, attacking the methylating agent in an SN2 fashion to yield this compound.

The efficiency of this reaction depends on factors such as the choice of base, solvent, and methylating agent, as well as the steric hindrance around the reaction center.

Simultaneous Construction of Methoxy and Cyclopropane Moieties

The simultaneous introduction of a methoxy group and the formation of the cyclopropane ring represents an elegant and efficient strategy towards 2-methoxycyclopropane scaffolds. A notable method for this transformation is the alkoxycyclopropanation of alkenes using organozinc carbenoids generated from orthoformates.

Research has demonstrated that the reaction of an alkene with an orthoformate, such as trimethyl orthoformate, in the presence of trimethylsilyl (B98337) chloride (Me₃SiCl) and activated zinc, effectively generates a methoxy-substituted organozinc carbenoid. organic-chemistry.org This reactive intermediate, a hitherto unknown α-alkoxy organozinc carbenoid, then undergoes cyclopropanation with the alkene. organic-chemistry.org The reaction proceeds under mild conditions and is applicable to mono-, di-, and tri-substituted alkenes. organic-chemistry.org

A key feature of this methodology is the retention of the alkene's original stereochemistry. For example, cis- and trans-alkenes yield the corresponding cis- and trans-substituted cyclopropanes. Furthermore, the reaction often exhibits a stereochemical preference for the formation of the more sterically hindered cis (or endo) isomer when applicable. organic-chemistry.org This method provides a direct route to 1-methoxy-2-substituted-cyclopropanes, which are precursors to the target carbaldehyde.

Table 1: Methoxycyclopropanation of Various Alkenes Using Trimethyl Orthoformate Data sourced from a study on the generation and trapping of organozinc carbenoids from orthoformates. organic-chemistry.org

| Entry | Alkene Substrate | Product(s) | Isomer Ratio (cis:trans) | Yield (%) |

| 1 | Allylbenzene | 1-Methoxy-2-phenylmethylcyclopropane | 3.5 : 1 | 70 |

| 2 | 1-Octene | 1-Hexyl-2-methoxycyclopropane | 3.0 : 1 | 68 |

| 3 | (Z)-3-Hexene | cis-1,2-Diethyl-3-methoxycyclopropane | > 95 : 5 | 65 |

| 4 | (E)-3-Hexene | trans-1,2-Diethyl-3-methoxycyclopropane | < 5 : 95 | 67 |

| 5 | α-Methylstyrene | 1-Methoxy-1-methyl-2-phenylcyclopropane | 2.5 : 1 | 65 |

Controlled Formation of the Carbaldehyde Moiety

Once the 2-methoxycyclopropane core is established, the next critical step is the introduction of the carbaldehyde functional group. This can be achieved through several reliable synthetic transformations.

Selective Oxidation of Primary Alcohol Precursors

The oxidation of a primary alcohol is a direct and widely used method for the synthesis of aldehydes. In this context, the precursor, (2-methoxycyclopropyl)methanol, can be selectively oxidized to this compound. To prevent over-oxidation to the corresponding carboxylic acid, specific and mild oxidizing agents are required. dntb.gov.ua

A range of reagents are suitable for this transformation, ensuring high yields and selectivity. These include pyridinium (B92312) chlorochromate (PCC), the Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine), and the Dess-Martin periodinane (DMP) oxidation. dntb.gov.uawikipedia.org These methods are well-established for converting primary alcohols to aldehydes without affecting other sensitive functional groups or the strained cyclopropane ring. wikipedia.orgsynarchive.com

Table 2: Common Reagents for Selective Oxidation of Primary Alcohols to Aldehydes

| Reagent/System | Typical Conditions | Key Features |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Mild, solid reagent; easy to handle. wikipedia.org |

| Swern Oxidation | Oxalyl Chloride, DMSO, Et₃N, CH₂Cl₂, -78 °C | High yields, avoids heavy metals. dntb.gov.ua |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Neutral conditions, rapid reaction times. dntb.gov.ua |

| TEMPO-based Systems | TEMPO (catalyst), NaOCl (oxidant) | Catalytic, uses inexpensive bleach as the stoichiometric oxidant. synarchive.com |

Reduction of Carboxylic Acid Derivatives

An alternative route to the aldehyde involves the partial reduction of a carboxylic acid derivative, such as an ester or an acid chloride. Direct reduction of a carboxylic acid with powerful reagents like lithium aluminum hydride (LiAlH₄) typically proceeds to the primary alcohol. nih.gov Therefore, to stop the reduction at the aldehyde stage, less reactive, sterically hindered hydride reagents are employed, with diisobutylaluminum hydride (DIBAL-H) being the reagent of choice for reducing esters. commonorganicchemistry.comwikipedia.orguni-muenchen.de

The reaction is performed by the slow, controlled addition of one equivalent of DIBAL-H to a solution of the 2-methoxycyclopropanecarboxylate ester at low temperatures, typically -78 °C. nih.govwikipedia.org Under these conditions, a stable tetrahedral intermediate is formed, which collapses to the aldehyde only upon aqueous workup. This procedure effectively prevents a second hydride addition that would lead to the alcohol, thus providing the desired this compound in good yield. commonorganicchemistry.com

C1 Homologation and Formylation Strategies

Formylation strategies offer a method for introducing the aldehyde group directly onto the cyclopropane ring. While reactions like the Vilsmeier-Haack or Rieche formylation are typically reserved for electron-rich aromatic systems, variations can be applied to other activated substrates. organic-chemistry.orgnih.gov A plausible route for the formylation of 2-methoxycyclopropane involves the generation of a cyclopropyl organometallic species.

This two-step sequence would begin with the halogenation of a 2-methoxycyclopropane precursor to create, for example, 1-bromo-2-methoxycyclopropane. This halide can then be converted into a nucleophilic organometallic reagent, such as a cyclopropyllithium or a Grignard reagent, via metal-halogen exchange with an organolithium reagent (e.g., n-BuLi) or magnesium metal, respectively. This cyclopropyl nucleophile can then be treated with a suitable formylating agent, such as N,N-dimethylformamide (DMF), to yield this compound after an aqueous workup. This represents a standard and reliable method for C1 functionalization.

Stereoselective Synthesis of Enantiopure and Diastereopure this compound

Achieving stereocontrol is paramount in modern synthetic chemistry. For this compound, which can exist as multiple stereoisomers, methods that establish defined enantiopurity and diastereopurity are of significant interest.

Chiral Pool Approaches Utilizing Readily Available Chiral Precursors

The chiral pool approach leverages the inherent stereochemistry of abundant, naturally occurring molecules to synthesize complex chiral targets. Carbohydrates are particularly powerful starting materials for this purpose, as they are inexpensive, optically pure, and contain a high density of stereocenters and functional groups that can be selectively manipulated.

A robust strategy for the enantioselective synthesis of this compound can be envisioned starting from a glycal—a cyclic enol ether derived from a sugar. For instance, a protected glycal derived from D-glucose already contains the necessary stereochemical information. Subjecting such a chiral alkene to the methoxycyclopropanation reaction described previously (Section 2.1.2.2) would result in the diastereoselective formation of a bicyclic methoxycyclopropane adduct. organic-chemistry.org The facial selectivity of the cyclopropanation would be directed by the stereocenters of the carbohydrate backbone.

Subsequent chemical steps would then be employed to cleave the carbohydrate ring and manipulate the functional groups to release the enantiopure this compound derivative. This strategy effectively transfers the chirality from the starting sugar to the final cyclopropane product, providing a reliable pathway to a single, desired stereoisomer.

Asymmetric Catalysis in Cyclopropane and Aldehyde Formation

Asymmetric catalysis offers a powerful and atom-economical approach to generating chiral molecules. By using a small amount of a chiral catalyst, it is possible to produce large quantities of an enantioenriched product. This section explores various catalytic strategies applicable to the asymmetric synthesis of this compound.

Transition metal catalysis, particularly with copper and rhodium complexes, is a well-established method for asymmetric cyclopropanation. These methods typically involve the reaction of an alkene with a diazo compound in the presence of a chiral ligand-metal complex. For the synthesis of this compound, a key precursor would be a methoxy-substituted alkene (an enol ether).

The general mechanism involves the formation of a metal-carbenoid intermediate from the diazo compound, which then undergoes cyclopropanation with the alkene. The chiral ligand environment around the metal center dictates the facial selectivity of the carbene transfer, leading to the formation of one enantiomer in excess.

Table 1: Representative Transition Metal-Catalyzed Cyclopropanation

| Catalyst System | Alkene Substrate | Diazo Reagent | Diastereoselectivity (dr) | Enantioselectivity (ee) |

|---|---|---|---|---|

| Rh₂(S-DOSP)₄ | Styrene | Ethyl diazoacetate | >95:5 | up to 98% |

| Cu(I)-Box | 1-Octene | Ethyl diazoacetate | 80:20 | up to 99% |

Data is illustrative of typical results for these catalyst systems on model substrates and not specific to this compound. A similar strategy could be employed for this compound by using methoxyacetylene (B14055853) or a related enol ether as the alkene component. A diastereo- and enantioselective formal [3 + 2] cycloaddition of cyclopropyl ketones and alkenes catalyzed by a chiral Ti(salen) complex has also been reported, which proceeds via a radical redox-relay mechanism. acs.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. princeton.edu For the synthesis of chiral cyclopropane aldehydes, organocatalytic strategies can be applied to the cyclopropanation of α,β-unsaturated aldehydes (enals). researchgate.net

In this approach, a chiral secondary amine catalyst, such as a derivative of proline or diphenylprolinol, activates the enal by forming a chiral iminium ion. This activation lowers the LUMO of the enal, facilitating a conjugate addition by a nucleophile, such as a stabilized sulfur ylide. The subsequent intramolecular displacement of the sulfur group forms the cyclopropane ring. The stereochemistry is controlled by the chiral catalyst, which shields one face of the iminium ion intermediate. princeton.edu An organocatalytic cascade Michael-alkylation reaction using bromomalonates and α,β-unsaturated aldehydes has been shown to produce chiral cyclopropanes with high enantioselectivity. organic-chemistry.org

A novel activation mode involves the in situ generation of a reactive donor-acceptor cyclopropane intermediate from cyclopropylacetaldehydes and an aminocatalyst. nih.gov This strategy has been used for highly stereoselective formations of other ring systems, demonstrating the potential for activating the cyclopropane ring itself. nih.gov

Table 2: Organocatalytic Cyclopropanation of Enals

| Catalyst | Substrate | Reagent | Diastereoselectivity (dr) | Enantioselectivity (ee) |

|---|---|---|---|---|

| Diphenylprolinol TMS ether | Cinnamaldehyde | Bromomalonate | >30:1 | 90-98% |

| Chiral Diamine | Cinnamone derivatives | Stabilized sulfur ylide | >95:5 | 67-93% |

Data from representative organocatalytic cyclopropanation reactions. researchgate.netorganic-chemistry.org

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.govdigitellinc.com Engineered heme proteins, such as myoglobin (B1173299) or cytochrome P450 variants, have been successfully employed for asymmetric cyclopropanation. rochester.edu These enzymes catalyze the transfer of a carbene from a diazo reagent to an alkene. nih.gov

This biocatalytic approach offers several advantages, including the avoidance of expensive and toxic heavy metal catalysts and the potential for high stereocontrol. nih.govnsf.gov Engineered myoglobin catalysts have been used for the gram-scale synthesis of chiral cyclopropane cores of several drugs with excellent diastereo- and enantioselectivity. rochester.edu Similarly, engineered truncated globins have been used for the synthesis of a cyclopropane precursor to the drug ticagrelor. nih.gov While not specifically demonstrated for this compound, the broad applicability of these biocatalysts suggests their potential for the cyclopropanation of a suitable methoxy-substituted alkene precursor. nih.govnsf.gov

Table 3: Biocatalytic Cyclopropanation Examples

| Enzyme | Substrate | Diazo Reagent | Diastereoselectivity (dr) | Enantioselectivity (ee) |

|---|---|---|---|---|

| Engineered Myoglobin | Styrene derivatives | Ethyl diazoacetate | 98–99.9% | 96–99.9% |

| Engineered Truncated Globin | 3,4-difluorostyrene | Ethyl diazoacetate | >99% | 98% |

Data from studies on biocatalytic cyclopropanation of various substrates. rochester.edunsf.govnih.gov

Chiral Auxiliary-Mediated Synthesis of Defined Stereoisomers

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is reliable and widely used in asymmetric synthesis. wikipedia.orgresearchgate.net

A notable approach for synthesizing chiral cyclopropane-carboxaldehydes involves a three-step sequence: an asymmetric aldol (B89426) reaction, a substrate-directed cyclopropanation, and a retro-aldol cleavage. rsc.org

Asymmetric Aldol Reaction: A chiral N-acyloxazolidinone, such as (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one, reacts with an α,β-unsaturated aldehyde to give a syn-aldol product with high diastereoselectivity. rsc.org

Directed Cyclopropanation: The hydroxyl group of the newly formed stereocenter in the aldol product directs the cyclopropanation of the alkene, for example, using the Simmons-Smith reaction (diethylzinc and diiodomethane). This results in the formation of a cyclopropyl-aldol, again with high diastereoselectivity. rsc.org

Retro-Aldol Cleavage: The final step involves the cleavage of the C-C bond formed in the aldol reaction. This is typically achieved using a base to break apart the cyclopropyl-aldol, releasing the chiral cyclopropane-carboxaldehyde and recovering the chiral auxiliary. rsc.org This method has been successfully applied to the synthesis of the natural product cascarillic acid. rsc.org

The diastereoselectivity of such reactions, particularly in alkylation steps using oxazolidinone auxiliaries, can be highly dependent on the reaction conditions, including the presence of additives like lithium chloride and the choice of solvent. wikipedia.org

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org

For this compound, a racemic mixture could be resolved through several methods. One approach is the asymmetric acylation of the corresponding racemic alcohol (2-methoxycyclopropylmethanol), which can be obtained by reducing the racemic aldehyde. An enzyme, such as a lipase, or a synthetic chiral acyl-transfer catalyst could be used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the unreacted, enantioenriched alcohol from the acylated product. nih.gov

Recently, organocatalytic methods for the kinetic resolution of racemic 2-hydroxyamides have been developed using a chiral acyl-transfer catalyst, achieving high selectivity. nih.gov While not directly applied to cyclopropane derivatives, this methodology could be adapted. Another strategy involves dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. mdpi.com

Table 4: Kinetic Resolution Selectivity Factors

| Resolution Type | Catalyst/Reagent | Substrate Type | Selectivity Factor (s) |

|---|---|---|---|

| Enzymatic Acylation | Lipase B from Candida antarctica (CALB) | Secondary Alcohols | >200 |

| Organocatalytic Acylation | (R)-Benzotetramisole | 2-Hydroxyamides | up to >250 |

The selectivity factor (s) is a measure of the ratio of the reaction rates of the two enantiomers. A higher s-factor indicates better separation. nih.govnih.gov

Retrosynthetic Analysis Pathways for this compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comresearchgate.net For this compound, several disconnections can be proposed based on the synthetic methodologies discussed.

Pathway A: Cyclopropanation of an Enol Ether Derivative

This is one of the most direct approaches. The aldehyde can be seen as an oxidation product of a primary alcohol, which in turn can be derived from a cyclopropyl ester.

Disconnection 1 (C-C bond of the ring): The cyclopropane ring can be disconnected to reveal an alkene and a carbene precursor. This corresponds to a cyclopropanation reaction. The alkene would be a derivative of methyl vinyl ether, and the carbene would be generated from a diazoacetate, followed by reduction and oxidation to the aldehyde.

Target: this compound

Precursor 1: (2-Methoxycyclopropyl)methanol (via oxidation)

Precursor 2: Ethyl 2-methoxycyclopropanecarboxylate (via reduction)

Starting Materials: Methoxy-substituted alkene + Ethyl diazoacetate

Pathway B: Functional Group Interconversion from a Dihalocyclopropane

This pathway involves building the cyclopropane ring first and then introducing the methoxy group.

Disconnection 1 (C-O bond): The methoxy group can be introduced via nucleophilic substitution.

Disconnection 2 (C-C bond of the ring): The cyclopropane ring can be formed by the addition of a dihalocarbene to an appropriate alkene, followed by reduction of the gem-dihalide.

Target: this compound

Precursor 1: 2-Chlorocyclopropanecarbaldehyde (via substitution with methoxide)

Precursor 2: 1,1-Dichloro-2-formylcyclopropane (via reduction)

Starting Materials: Acrolein + Dichlorocarbene (from chloroform (B151607) and base)

Pathway C: Chiral Auxiliary-Mediated Approach

This pathway is based on the chiral auxiliary strategy.

Disconnection 1 (Retro-Aldol): The aldehyde and the chiral auxiliary are disconnected.

Disconnection 2 (C-C bond of the ring): The cyclopropane ring is disconnected via a directed cyclopropanation.

Target: this compound

Precursor 1: A cyclopropyl-aldol adduct with a chiral auxiliary. rsc.org

Precursor 2: An α,β-unsaturated aldehyde adduct with a chiral auxiliary. rsc.org

Starting Materials: Methoxyacrolein + Chiral Auxiliary (e.g., Evans oxazolidinone)

These retrosynthetic pathways provide a logical framework for planning the synthesis of this compound, allowing for the selection of the most efficient and stereoselective route based on available resources and desired stereochemical purity.

Disconnection Strategies for the Cyclopropane Ring System

Retrosynthetic analysis, or the disconnection approach, provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available starting materials. lkouniv.ac.inscitepress.org For a molecule like this compound, several disconnection strategies can be envisioned for the cyclopropane ring.

The most common and powerful strategy for cyclopropane ring construction is the [2+1] cycloaddition . researchgate.net This involves disconnecting two of the ring's C-C bonds, which simplifies the target molecule into a two-carbon alkene component and a one-carbon carbene or carbenoid equivalent. Applying this to this compound suggests a disconnection to an alkene, such as methoxyethene, and a formylcarbene synthon.

A second approach is an intramolecular cyclization , which involves disconnecting one C-C bond within the ring. This leads to a 1,3-difunctionalized propane (B168953) derivative that can be cyclized. For the target molecule, this would imply a precursor with a leaving group at the 3-position and a nucleophilic carbon at the 1-position, stabilized by the adjacent aldehyde group. This strategy is exemplified by the Wurtz coupling of 1,3-dihalides and the Corey-Chaykovsky reaction. wikipedia.orgnih.gov

A third, less common but emerging strategy involves radical-mediated cyclizations , where a radical intermediate triggers ring formation. nih.gov

| Disconnection Strategy | Description | Key Precursor Type | Common Forward Reactions |

| [2+1] Cycloaddition | The ring is formed from an alkene (2 carbons) and a carbene/carbenoid (1 carbon). wikipedia.org | Alkene + Diazo Compound or Dihaloalkane | Simmons-Smith Reaction, Metal-Catalyzed Diazoalkane Cyclopropanation. organic-chemistry.orgmasterorganicchemistry.com |

| Intramolecular Cyclization | A 1,3-disubstituted propane derivative undergoes ring closure via nucleophilic substitution. nih.gov | 1,3-dihalide or γ-halo carbonyl compound | Wurtz Coupling, Corey-Chaykovsky Reaction. wikipedia.org |

| Radical-Mediated Cyclization | A radical addition to a double bond followed by intramolecular cyclization. | Unsaturated compound with a radical precursor. | Radical addition-cyclization cascades. nih.govyoutube.com |

Functional Group Interconversions Leading to the Carbaldehyde and Methoxy Groups

Functional Group Interconversion (FGI) is a critical component of synthesis design, allowing for the introduction of desired functionality at the appropriate stage of a synthetic sequence. lkouniv.ac.in In the synthesis of this compound, the aldehyde and methoxy groups can either be present in the starting materials or be introduced via FGI from other functional groups.

Introduction of the Carbaldehyde Group: The carbaldehyde group is often sensitive to certain reaction conditions. Therefore, it is frequently introduced late in the synthesis or carried through in a protected form. A common and effective strategy is the oxidation of a precursor primary alcohol. researchgate.net For instance, a 2-methoxycyclopropanemethanol intermediate could be oxidized to the target aldehyde using a variety of modern, mild oxidizing agents.

Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that allows for mild and selective oxidation.

TEMPO-mediated Oxidation: A catalytic system using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl as the catalyst with a stoichiometric co-oxidant. researchgate.net

Alternatively, a tandem reaction that directly yields a cyclopropanecarboxaldehyde (B31225) from an α-hydroxycyclobutanone has been reported, representing a more direct approach. organic-chemistry.org

Introduction of the Methoxy Group: The methoxy group can be introduced in several ways. The most direct method involves using a methoxy-substituted starting material, such as 3-methoxypropenal or methoxyethene, in a cyclopropanation reaction.

If a precursor like 2-hydroxycyclopropanecarbaldehyde were synthesized first, the methoxy group could be introduced via Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base (e.g., sodium hydride) followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. Care must be taken to protect the aldehyde group (e.g., as an acetal) before performing this step to avoid side reactions.

Identification of Key Synthons and Synthetic Equivalents

Following the disconnection strategies outlined above, we can identify the key synthons (idealized, often charged, fragments) and their corresponding real-world synthetic equivalents. lkouniv.ac.innih.gov This process translates the abstract retrosynthetic plan into a practical laboratory procedure.

For the primary [2+1] disconnection of this compound, two main pathways can be considered, each yielding a different set of synthons.

Pathway A: Disconnection between C1-C2 and C1-C3 This pathway generates a formyl-substituted C1 synthon and a methoxy-substituted C2-C3 alkene synthon.

Pathway B: Disconnection between C2-C1 and C2-C3 This pathway generates a methoxy-substituted C2 synthon and a C1-C3 alkene synthon bearing an aldehyde group.

The table below details the synthons and their corresponding synthetic equivalents for these pathways.

| Pathway | Synthon | Description | Synthetic Equivalent (Reagent) | Example Reaction Type |

| A | +CH-CHO | Formyl-carbene cation | Diazoacetaldehyde or its stable N-triftosylhydrazone surrogate. researchgate.net | Rh(II) or Cu(I) catalyzed cyclopropanation. nih.gov |

| A | MeO-CH=CH− | Methoxyvinyl anion | Methoxyethene (in a carbene insertion reaction). | Simmons-Smith Reaction. youtube.com |

| B | +CH-OMe | Methoxy-carbene cation | Methoxy-substituted diazo compound. | Catalytic cyclopropanation. |

| B | −CH=CH-CHO | 3-Oxopropenyl anion | 3-Acrolein or its protected equivalent. | Michael-initiated ring closure. |

Convergent and Divergent Synthetic Strategies to Access Complex Structures

While linear synthesis (A → B → C → D) is straightforward, convergent and divergent strategies offer significant advantages in efficiency and in the generation of molecular diversity. nih.govox.ac.uk

Convergent Synthesis: A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the final stages. ox.ac.uk For this compound, a convergent approach could involve the coupling of a pre-formed, functionalized cyclopropyl fragment with another piece. For example, a cyclopropyl Grignard reagent, formed from a cyclopropyl halide, could be coupled with a methoxy-containing electrophile. This approach is particularly valuable for complex derivatives where the substituents are elaborate structures themselves.

Divergent Synthesis: Divergent synthesis is a powerful strategy for creating a library of related compounds from a single, common intermediate. nih.govnih.gov This is highly relevant in medicinal chemistry for exploring structure-activity relationships.

A plausible divergent synthesis for derivatives of this compound could begin with a bifunctional cyclopropane precursor, such as ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate. nih.gov This intermediate possesses two distinct functional handles—an ester and a sulfide (B99878)—that can be manipulated orthogonally.

Pathway to Target: The ester could be reduced to a primary alcohol, which is then oxidized to the aldehyde. The phenylsulfanyl group could be replaced with a methoxy group through oxidation to a sulfoxide followed by a substitution reaction.

Pathway to Derivatives: Alternatively, the same intermediate could be used to generate a wide array of derivatives. The ester could be converted to various amides, and the sulfide could be used in cross-coupling reactions to introduce different alkyl or aryl groups, leading to a diverse library of complex cyclopropane structures. nih.gov

This divergent approach from a common, readily prepared cyclopropane scaffold highlights an efficient method for accessing not only the target molecule but also a range of its structurally related analogues for further study. nih.govnd.edu

Chemical Reactivity and Mechanistic Investigations of 2 Methoxycyclopropanecarbaldehyde

Reactions of the Carbaldehyde Functionality

Nucleophilic Additions and Asymmetric Variants (e.g., aldol (B89426), Wittig, Grignard, reductive amination)

The aldehyde group is highly susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbon. pressbooks.pub

Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the aldehyde would be expected to form a secondary alcohol after acidic workup. pressbooks.puborganic-chemistry.org

Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Wittig reagent) would convert the aldehyde into an alkene, with the stereochemical outcome (E/Z) depending on the stability of the ylide used.

Aldol Addition: In the presence of a base or acid, the aldehyde could theoretically react with an enol or enolate to form a β-hydroxy aldehyde.

Reductive Amination: This reaction would involve the formation of an imine by reacting the aldehyde with an amine, followed by reduction to yield a new secondary or tertiary amine.

Selective Oxidation and Reduction Pathways of the Aldehyde Group

Oxidation: Aldehydes are readily oxidized to carboxylic acids using a variety of reagents.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 2-methoxycyclopropylmethanol, using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride. youtube.comchadsprep.com

Reactions Involving the α-Hydrogens to the Carbonyl (e.g., enolization, Knoevenagel, aldol condensation)

The hydrogen atom on the carbon adjacent to the aldehyde group (the α-carbon) is acidic and can be removed by a base to form an enolate.

Knoevenagel Condensation: This would involve the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base.

Aldol Condensation: A self-condensation could occur where the enolate of one molecule attacks the carbonyl of another, followed by dehydration to form an α,β-unsaturated aldehyde.

Transformations Involving the Cyclopropane (B1198618) Ring

Ring-Opening Reactions: Chemo-, Regio-, and Stereoselectivity

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, often under acidic conditions. The presence of the methoxy (B1213986) group, an electron-donating group, would likely influence the regioselectivity of the ring opening.

Electrophilic Ring Opening (e.g., by acids, halogens)

Acid-Catalyzed Opening: Treatment with strong acids, particularly in the presence of a nucleophile, could lead to the cleavage of a C-C bond in the ring. The regioselectivity would be dictated by the stability of the resulting carbocationic intermediate.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) can also induce ring-opening, leading to 1,3-dihalogenated products.

Further investigation into specialized chemical databases and peer-reviewed journals may be necessary to uncover specific data on the reactivity of 2-methoxycyclopropanecarbaldehyde. Without such data, a detailed analysis remains beyond the scope of current knowledge.

Cycloaddition Reactions Involving the Cyclopropane Ring as a 3-Carbon Unit

Cycloaddition reactions are powerful methods for constructing cyclic molecules. wikipedia.orgfiveable.melibretexts.org While cyclopropanes themselves are not typically used as 3-carbon components in cycloadditions, their ring-opened isomers, such as vinylcyclopropanes or other unsaturated species, can participate in these reactions.

A potential pathway for this compound to participate in a cycloaddition would first involve a rearrangement or ring-opening to an unsaturated isomer. For example, if a vinylcyclopropane (B126155) were formed, it could then undergo a [3+2] or other cycloaddition reaction.

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of this class of reactions. libretexts.org While this compound is not a diene, it could potentially be converted to a diene that could then participate in a Diels-Alder reaction.

| Reaction Type | Reactant | Expected Product |

| [3+2] Cycloaddition | (after isomerization) Alkene or alkyne | Five-membered ring |

| [4+2] Cycloaddition | (after isomerization) Dienophile | Six-membered ring |

This table illustrates hypothetical cycloaddition reactions following an initial isomerization of this compound.

Rearrangement Reactions (e.g.,wiley-vch.denih.gov-migrations, vinylcyclopropane rearrangements if applicable)

Rearrangement reactions are common for strained ring systems like cyclopropanes, often driven by the release of ring strain. masterorganicchemistry.comlibretexts.orgslideshare.net These reactions can be initiated by acid, base, or thermal conditions and can lead to a variety of isomeric products.

For this compound, several rearrangement pathways are plausible. Under acidic conditions, protonation of the aldehyde or methoxy group could initiate a carbocationic rearrangement. A nih.govwiley-vch.de-hydride or nih.govwiley-vch.de-alkyl shift could occur to form a more stable carbocation, which would then be trapped by a nucleophile. masterorganicchemistry.com

The vinylcyclopropane rearrangement is a well-known thermal process where a vinylcyclopropane isomerizes to a cyclopentene. If this compound could be isomerized to a vinylcyclopropane derivative, this rearrangement could be a viable pathway to five-membered rings.

The Baeyer-Villiger oxidation is another type of rearrangement that could be relevant if the aldehyde group is oxidized to a ketone. This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group. wiley-vch.de Similarly, the Beckmann rearrangement could be envisioned if the aldehyde is first converted to an oxime. masterorganicchemistry.com

| Rearrangement Type | Conditions | Key Intermediate |

| nih.govwiley-vch.de-Hydride/Alkyl Shift | Acidic | Carbocation |

| Vinylcyclopropane Rearrangement | Thermal | Diradical |

| Baeyer-Villiger Oxidation | Peroxy acid | Criegee intermediate |

| Beckmann Rearrangement | Acid, heat (on oxime) | Nitrilium ion |

This table summarizes potential rearrangement reactions and their key features.

Chemical Reactivity of the Methoxy Group and its Influence

The methoxy group in this compound is an electron-donating group that can influence the reactivity of both the cyclopropane ring and the aldehyde. Its presence can stabilize adjacent carbocations, influencing the regioselectivity of ring-opening and rearrangement reactions.

Selective Cleavage of the Ether Linkage

The cleavage of the ether linkage in the methoxy group is a common transformation in organic synthesis. wikipedia.orgopenstax.orgmasterorganicchemistry.com This reaction is typically achieved under strongly acidic conditions, often using hydrohalic acids like HBr or HI, or with strong Lewis acids like boron tribromide (BBr₃). openstax.orgmasterorganicchemistry.com

The mechanism of acid-catalyzed ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. wikipedia.orgopenstax.org For a primary methyl ether like the methoxy group in this compound, the reaction with a strong nucleophilic acid like HI would likely proceed through an Sₙ2 mechanism. openstax.org This would involve protonation of the ether oxygen, followed by nucleophilic attack of the iodide ion on the methyl group, displacing a cyclopropanol (B106826) derivative.

Selective cleavage methods that operate under milder conditions have also been developed, which could be advantageous for a sensitive substrate like this compound. researchgate.netorganic-chemistry.org

| Reagent | Conditions | Mechanism |

| HBr or HI | Strong acid, heat | Sₙ2 |

| BBr₃ | Lewis acid, low temperature | Lewis acid-assisted cleavage |

This table details common reagents and conditions for the cleavage of the methoxy group.

Role of the Methoxy Group in Directing Stereoselectivity or Enhancing Reactivity

The methoxy group at the C2 position of the cyclopropane ring plays a pivotal role in modulating the reactivity and directing the stereochemical outcome of reactions involving this compound. Its electron-donating nature, through resonance, polarizes the adjacent carbon-carbon bonds of the cyclopropane ring, making the carbon atom bearing the aldehyde group (C1) more electrophilic and the carbon atom bearing the methoxy group (C2) more nucleophilic in character upon ring-opening.

This electronic influence is crucial in Lewis acid-catalyzed reactions. The coordination of a Lewis acid to the aldehyde's carbonyl oxygen would further enhance the electrophilicity at C1, facilitating nucleophilic attack. The stereochemical orientation of the methoxy group relative to the aldehyde (cis or trans) is expected to exert significant stereocontrol in such transformations. For instance, in nucleophilic additions to the carbonyl group, the methoxy group can direct the approach of the nucleophile from the less hindered face, leading to high diastereoselectivity.

While specific studies on this compound are scarce, research on analogous donor-acceptor cyclopropanes provides valuable insights. For example, in reactions of cyclopropanes bearing an alkoxy group and an ester, the alkoxy group has been shown to stabilize an adjacent carbocationic intermediate formed during Lewis acid-promoted ring-opening, thereby influencing the regioselectivity of nucleophilic attack. It is reasonable to extrapolate that the methoxy group in this compound would similarly stabilize a positive charge buildup at C2 during certain reaction pathways, thus directing the regiochemical outcome of ring-opening reactions.

Tandem and Cascade Reactions Utilizing this compound as a Substrate

The unique structural and electronic properties of this compound make it an intriguing substrate for tandem and cascade reactions, where a single reaction setup initiates a sequence of intramolecular transformations to build molecular complexity rapidly. The aldehyde functionality can serve as a handle for initial condensation or addition reactions, while the strained cyclopropane ring can undergo subsequent ring-opening and rearrangement.

A hypothetical tandem reaction could involve the initial formation of an iminium ion from the aldehyde, which then triggers the ring-opening of the cyclopropane. The resulting intermediate could then participate in intramolecular cyclizations. For instance, reaction with a primary amine could form an enamine, which could then induce a ring-opening/cyclization cascade.

Although no specific tandem or cascade reactions involving this compound have been extensively documented in publicly available literature, the potential for such transformations is significant. The development of such reactions would offer efficient routes to complex carbocyclic and heterocyclic scaffolds.

Radical Reactions and Photochemical Transformations of the Compound

The investigation of radical and photochemical reactions of this compound opens avenues for unique bond formations and molecular rearrangements that are often complementary to traditional ionic pathways.

Radical Reactions:

Radical reactions involving cyclopropanes often proceed via ring-opening of a cyclopropylcarbinyl radical. In the case of this compound, the addition of a radical to the aldehyde or abstraction of the aldehydic hydrogen could initiate a sequence of events. The stability of the resulting radical intermediates would be influenced by both the methoxy and formyl groups.

Photochemical Transformations:

Photochemical excitation of this compound could lead to a variety of transformations, including cis-trans isomerization, ring-opening, or cycloaddition reactions. The carbonyl group can undergo n→π* excitation, leading to a reactive triplet state. The strained cyclopropane ring is also a chromophore that can absorb UV light.

The photochemical behavior of donor-acceptor cyclopropanes can be complex, often involving diradical intermediates. The presence of the methoxy group could influence the stability and subsequent reaction pathways of these intermediates. For example, photochemical [3+2] cycloadditions with alkenes could be envisioned, where the cyclopropane acts as a three-carbon synthon. However, without specific experimental studies, the outcomes of such reactions remain speculative.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Determination of Stereochemistry and Conformation

The relative and absolute stereochemistry, along with the preferred conformation of 2-Methoxycyclopropanecarbaldehyde, can be rigorously determined using a combination of advanced two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and chiroptical methods.

Advanced 2D NMR techniques are instrumental in establishing the connectivity and spatial relationships of atoms within the molecule. longdom.orgtib.eu Correlation Spectroscopy (COSY) experiments reveal proton-proton coupling networks, allowing for the assignment of protons on the cyclopropane (B1198618) ring and the aldehyde group. longdom.org For a definitive stereochemical assignment, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. researchgate.net NOESY identifies protons that are in close spatial proximity, which is crucial for distinguishing between cis and trans isomers of this compound. For instance, a NOESY cross-peak between the methoxy (B1213986) protons and a specific cyclopropyl (B3062369) proton would provide strong evidence for their syn-periplanar or anti-periplanar relationship, thereby defining the relative stereochemistry.

Further detailed structural information can be obtained through heteronuclear correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). researchgate.netnih.gov HSQC correlates protons to their directly attached carbons, while HMBC reveals longer-range (2-3 bond) correlations. researchgate.net These experiments provide an unambiguous assignment of all proton and carbon signals.

The following table outlines the expected 2D NMR correlations that would be critical for the stereochemical elucidation of this compound.

| 2D NMR Experiment | Correlating Nuclei | Information Gained |

| COSY | ¹H - ¹H | J-coupling networks, identifying adjacent protons on the cyclopropane ring and the aldehyde proton. |

| NOESY | ¹H - ¹H (through space) | Spatial proximity of protons, crucial for determining cis/trans isomerism. |

| HSQC | ¹H - ¹³C (one bond) | Direct correlation of each proton to its attached carbon atom. |

| HMBC | ¹H - ¹³C (multiple bonds) | Connectivity across multiple bonds, confirming the overall structure and substitution pattern. |

In-situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

The real-time analysis of chemical reactions involving this compound is essential for understanding reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions. In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are particularly well-suited for this purpose.

By inserting a probe directly into the reaction vessel, these techniques can continuously monitor the disappearance of reactants and the appearance of products and intermediates. For example, in a reaction where this compound is a reactant, one could monitor the decrease in the characteristic vibrational bands of the aldehyde C=O stretch (typically around 1700-1725 cm⁻¹) and the C-O-C stretch of the methoxy group. Simultaneously, the growth of bands corresponding to the product would be observed.

This approach allows for the generation of concentration-time profiles for all key species, which can then be used to determine reaction kinetics. Furthermore, the detection of new, transient absorption bands could indicate the formation of short-lived reaction intermediates, providing invaluable mechanistic insights. While specific studies on this compound are not documented, the principles of in-situ monitoring are broadly applicable.

The following table illustrates how in-situ spectroscopy could be applied to monitor a hypothetical reaction of this compound.

| Spectroscopic Technique | Functional Group Monitored | Expected Wavenumber (cm⁻¹) | Application |

| In-situ FTIR | Aldehyde C=O | ~1720 | Monitor consumption of starting material. |

| Methoxy C-O | ~1100 | Monitor consumption of starting material. | |

| Product-specific bands | Variable | Monitor formation of the reaction product. | |

| In-situ Raman | Cyclopropane ring | ~3000-3100 (C-H), ~1200 (ring) | Monitor changes to the cyclopropane core. |

Crystallographic Analysis of Key Derivatives for Absolute Configuration Assignment

Unequivocal determination of the absolute configuration of a chiral molecule is most reliably achieved through single-crystal X-ray diffraction analysis. Since this compound is a liquid or low-melting solid, it is often necessary to convert it into a crystalline derivative.

A common strategy is to react the aldehyde with a chiral derivatizing agent of known absolute configuration to form a diastereomeric mixture. These diastereomers can often be separated by chromatography, and a single diastereomer can be crystallized. For instance, reacting this compound with a chiral hydrazine (B178648) could yield a crystalline hydrazone.

Subsequent X-ray crystallographic analysis of a suitable single crystal of this derivative provides the three-dimensional structure of the molecule, including the relative stereochemistry of all chiral centers. Since the absolute configuration of the derivatizing agent is known, the absolute configuration of the original this compound can be definitively assigned. Although no specific crystallographic data for derivatives of this compound are publicly available, this remains the gold-standard method for absolute configuration determination.

Theoretical and Computational Studies on 2 Methoxycyclopropanecarbaldehyde

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a molecule. nih.gov For 2-methoxycyclopropanecarbaldehyde, methods like Density Functional Theory (DFT) would be employed to investigate its electronic structure.

Key areas of investigation would include:

Molecular Geometry: Optimization calculations would predict the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This is crucial for the strained cyclopropane (B1198618) ring.

Energetics: Calculation of the molecule's total energy allows for the determination of its thermodynamic stability. Isomerization energies between different conformers can also be calculated. nih.gov

Electronic Properties: Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would reveal regions of electron density susceptible to nucleophilic or electrophilic attack. The electrostatic potential map would further highlight charge distribution across the molecule.

Illustrative Data Table: Calculated Properties of this compound

| Property | Calculated Value (Hypothetical) | Method/Basis Set |

|---|---|---|

| Total Energy | -384.xxxx Hartree | B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.5 Debye | B3LYP/6-311+G(d,p) |

| HOMO Energy | -6.8 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | +1.2 eV | B3LYP/6-311+G(d,p) |

| C1-C2 Bond Length | 1.50 Å | B3LYP/6-311+G(d,p) |

| C-O Bond Length | 1.42 Å | B3LYP/6-311+G(d,p) |

Transition State Modeling and Reaction Pathway Elucidation for Key Transformations

Transition state theory is a cornerstone for studying reaction mechanisms. Computational methods can locate the high-energy transition state structures that connect reactants to products. researchgate.net This allows for the calculation of activation energies, which are critical for predicting reaction rates.

For this compound, key transformations to model could include:

Ring-Opening Reactions: The inherent strain in the cyclopropane ring makes it susceptible to ring-opening. dalalinstitute.com Modeling would elucidate the transition states for thermal or acid/base-catalyzed ring-opening pathways.

Reactions of the Aldehyde Group: Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. Transition state modeling could compare the activation barriers for the addition of various nucleophiles.

Pericyclic Reactions: The potential for concerted, pericyclic reactions involving the cyclopropane ring could be explored, identifying the relevant transition state geometries and energies.

Illustrative Data Table: Calculated Activation Energies for Hypothetical Reactions

| Reaction | Reactant(s) | Product(s) | Activation Energy (kcal/mol) |

|---|---|---|---|

| Acid-Catalyzed Ring Opening | This compound, H+ | Ring-Opened Carbocation | 15.2 |

| Nucleophilic Addition of Hydride | This compound, H- | 2-Methoxycyclopropylmethanol | 8.5 |

Conformational Analysis and Prediction of Stereochemical Outcomes

The relative orientation of the methoxy (B1213986) and carbaldehyde groups on the cyclopropane ring can significantly influence the molecule's reactivity and the stereochemistry of its products. dtic.mil Conformational analysis involves mapping the potential energy surface as a function of bond rotations.

This analysis for this compound would aim to:

Identify Stable Conformers: Determine the lowest energy conformations (rotamers) arising from rotation around the C-C and C-O single bonds. dspmuranchi.ac.in

Calculate Rotational Barriers: Quantify the energy barriers separating these stable conformers.

Predict Stereoselectivity: By understanding the relative populations of different conformers and their respective reactivities, it is possible to predict the diastereoselectivity or enantioselectivity of reactions. For example, the facial selectivity of a nucleophilic attack on the aldehyde can be influenced by the preferred conformation of the adjacent methoxy group. ic.ac.uk

Illustrative Data Table: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O-C-C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | 75 |

| Syn-clinal (gauche) | 60° | 1.5 | 20 |

Computational Design and Optimization of Catalysts for its Synthesis or Transformation

Computational chemistry is increasingly used in the rational design of new catalysts. researchgate.netchemrxiv.org For this compound, this could involve:

Synthesis: Modeling the cyclopropanation of an appropriate alkene precursor using various catalysts (e.g., rhodium or copper carbenoids). organic-chemistry.org Calculations can help predict which catalyst ligand will favor the formation of the desired stereoisomer.

Transformation: Designing enzymes or small molecule catalysts to perform selective transformations on the molecule, such as enantioselective reduction of the aldehyde or regioselective ring-opening. researchgate.net Computational docking and quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the substrate within the catalyst's active site. nih.gov

Illustrative Data Table: Hypothetical Catalyst Screening for a Transformation

| Catalyst | Ligand | Predicted Enantiomeric Excess (%) |

|---|---|---|

| Rh2(OAc)4 | (S)-BINAP | 85 (R) |

| Cu(I)-Box | Ph-Box | 92 (S) |

Applications As a Versatile Synthetic Building Block in Complex Molecule Synthesis

Precursor to Complex Carbocyclic and Heterocyclic Frameworks

Theoretically, the cyclopropylmethyl cation derived from 2-methoxycyclopropanecarbaldehyde could undergo a variety of ring-opening and rearrangement reactions, providing access to diverse carbocyclic and heterocyclic scaffolds. The presence of the methoxy (B1213986) group could direct these transformations and influence the stereochemical outcome. However, no specific studies demonstrating these pathways have been found.

Role in the Total Synthesis of Natural Products (emphasizing synthetic strategy and methodological development)

While the total synthesis of natural products is a major driver of innovation in organic chemistry, there is no published evidence of this compound being employed as a key intermediate or starting material in any reported total synthesis. Its potential to introduce a C4-building block with latent functionality remains, in principle, an attractive but as yet unrealized strategy.

Utility in the Synthesis of Advanced Intermediates for Materials Science (non-biological applications)

The strained cyclopropane (B1198618) ring and the reactive aldehyde group could potentially be exploited in the synthesis of unique monomers for polymerization or as building blocks for functional materials. The methoxy group could also be a site for further modification. However, there is a clear absence of research in the public domain detailing the use of this compound in the field of materials science.

Future Perspectives and Emerging Research Avenues for 2 Methoxycyclopropanecarbaldehyde Chemistry

Development of More Sustainable and Efficient Synthetic Routes (e.g., green chemistry approaches)

The synthesis of complex molecules is increasingly scrutinized through the lens of sustainability. The principles of green chemistry—which advocate for waste reduction, energy efficiency, and the use of renewable resources—are shaping the future of chemical manufacturing. thieme-connect.dersc.org For 2-Methoxycyclopropanecarbaldehyde, future research will undoubtedly focus on developing synthetic routes that are not only efficient but also environmentally benign.

Key green chemistry strategies applicable to cyclopropane (B1198618) synthesis include:

Biocatalysis : The use of enzymes or engineered microbes offers a powerful path to highly selective transformations under mild conditions. researchgate.net Researchers could explore engineered myoglobin (B1173299) or cytochrome P450 variants, which have been successful in other stereoselective cyclopropanation reactions, to produce specific isomers of this compound. researchgate.netnih.gov This chemoenzymatic approach could provide access to enantiopure cyclopropyl (B3062369) ketones, which are versatile precursors. nih.gov

Alternative Energy Sources : Shifting from conventional heating to energy sources like microwave irradiation, ultrasound, or mechanochemistry can dramatically reduce reaction times and energy consumption. thieme-connect.de A solvent-free, ball-milling-enabled Simmons-Smith reaction has been shown to be effective for a wide range of alkenes and could be adapted for the synthesis of precursors to this compound, minimizing solvent waste. rsc.org

Atom Economy and Waste Reduction : Future synthetic designs will prioritize maximizing the incorporation of all starting materials into the final product (high atom economy) and minimizing waste (low E-Factor). thieme-connect.de This involves choosing catalytic reactions over stoichiometric ones and designing one-pot or tandem reactions to reduce the number of purification steps. semanticscholar.org For instance, a photoredox-catalyzed cascade reaction starting from abundant carboxylic acids could provide a highly atom-economical route to functionalized cyclopropanes. semanticscholar.orgnih.gov

| Metric | Hypothetical Traditional Route | Potential Green Route (Biocatalytic/Mechanochemical) |

|---|---|---|

| Catalyst | Stoichiometric metal reagents | Catalytic amount of enzyme or reusable catalyst |

| Solvent | Chlorinated solvents (e.g., DCM) | Water, ionic liquids, or solvent-free (ball-milling) thieme-connect.dersc.org |

| Energy Input | Prolonged heating (reflux) | Mild temperatures (biocatalysis) or mechanical energy rsc.orgresearchgate.net |

| Byproducts | Metal salts, organic waste | Minimal, often biodegradable waste |

| E-Factor | High (>25) | Low (<5) thieme-connect.de |

| Stereoselectivity | Often low or requires chiral auxiliaries | High (enantio- and diastereoselectivity) researchgate.netnih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic and steric properties of this compound—a strained ring with donor-acceptor substitution—make it a prime candidate for discovering novel chemical transformations. The ring strain provides a thermodynamic driving force for reactions, while the functional groups can direct reactivity in predictable yet potentially unique ways. nih.gov

Future research avenues could include:

Strain-Release Reactions : The inherent energy of the cyclopropane ring can be harnessed to drive ring-opening or ring-expansion reactions. nih.govresearchgate.net For example, the reaction of donor-acceptor (D-A) cyclopropanes can lead to the formation of novel polyethers with reactive side chains, a strategy that could be applied to this compound to create new polymer architectures. rsc.org

Formal Cycloadditions : Radical-mediated formal cycloadditions involving strained rings are a burgeoning area for creating sp³-rich molecular frameworks. nih.gov The aldehyde or methoxy (B1213986) group could be used to initiate or direct cycloaddition cascades, leading to complex polycyclic systems that are difficult to access through other means.

Prins-Type Cyclizations : Cyclopropane carbaldehydes have been shown to undergo Lewis acid-mediated Prins-type cyclizations with unsaturated alcohols to form medium-sized rings like hexahydrooxonines. acs.org Exploring this reactivity with this compound could provide rapid access to novel and complex heterocyclic scaffolds.

Directed Nucleopalladation : A recently developed method for the synthesis of densely functionalized cyclopropanes involves the directed nucleopalladation of nonconjugated alkenes. acs.org A reverse approach, using the inherent functionality of this compound to direct further reactions, could be a fruitful area of investigation.

| Reaction Type | Potential Transformation | Expected Product Class |

|---|---|---|

| Ring-Opening Polymerization | Cationic or thermal initiation | Functionalized polyethers with reactive aldehyde pendants rsc.org |

| [3+2] Annulation | Reaction with dipolarophiles | Highly substituted five-membered rings (e.g., cyclopentanes, heterocycles) nih.gov |

| Prins Cyclization | Reaction with homoallylic alcohols | Substituted medium-sized oxygen-containing heterocycles acs.org |

| Reductive Ring Opening | Reaction with reducing agents | Functionalized γ-methoxy ketones or alcohols |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch flask, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. chemistryviews.orgresearchgate.net These benefits are particularly relevant for cyclopropane chemistry, which can involve hazardous intermediates like diazo compounds.

Future integration could manifest in several ways:

Safer Synthesis : The on-demand generation of unstable intermediates, such as diazo compounds used in some cyclopropanation strategies, is a key advantage of flow chemistry, minimizing the risk of uncontrolled decomposition. rsc.org A flow process for the synthesis of this compound could enable safer operation at a larger scale.

Enhanced Selectivity and Yield : The precise control over reaction parameters (temperature, pressure, residence time) in a flow reactor can suppress side reactions, leading to higher yields and selectivities. chemistryviews.org For organocatalyzed cyclopropanations, flow systems with immobilized catalysts have been shown to reduce byproduct formation and allow for continuous production for extended periods. chemistryviews.org

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | High risk with unstable intermediates (e.g., diazo compounds) | On-demand generation and immediate consumption of intermediates minimizes risk rsc.org |

| Heat Transfer | Poor, risk of thermal runaway | Excellent surface-area-to-volume ratio allows for superior temperature control researchgate.net |

| Scalability | Difficult, requires process redesign | Straightforward, by running the system for a longer time ("scaling out") |

| Reproducibility | Variable, dependent on mixing and heating | High, due to precise control of all parameters chemistryviews.org |

| Automation | Challenging to fully automate | Easily integrated with pumps, detectors, and software for automated operation acs.org |

Machine Learning and Artificial Intelligence-Driven Discovery in its Reaction Landscape

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by transforming it from a trial-and-error process to a data-driven, predictive science. eurekalert.orgdicp.ac.cn For a molecule like this compound, AI can accelerate the exploration of its chemical space in unprecedented ways.

Key applications include:

Reaction Outcome and Yield Prediction : ML models can be trained on existing reaction databases to predict the outcome and yield of unknown reactions. beilstein-journals.orgmit.edunih.gov An AI model could predict how this compound would behave under a wide array of conditions, guiding chemists toward the most promising experiments for novel transformations. rsc.org

Catalyst and Reagent Design : AI can accelerate the discovery of new catalysts by identifying complex relationships between a catalyst's structure and its performance. joaiar.orgresearchgate.net Generative models could design novel chiral catalysts specifically tailored for the highly stereoselective synthesis of this compound.

Autonomous Discovery : The ultimate integration involves creating closed-loop, AI-driven systems that combine automated synthesis platforms with machine learning. eurekalert.orgyoutube.com Such a system could autonomously design experiments for this compound, perform them using a robotic platform, analyze the results, and use the new data to design the next, more informative experiment, leading to rapid discovery of new reactions and optimal conditions.

| Research Challenge | Applicable AI/ML Technique | Potential Impact |

|---|---|---|

| Optimizing Synthetic Yield | Bayesian Optimization, Neural Networks | Rapidly identify optimal reaction conditions (temperature, concentration, catalyst) with fewer experiments. mit.eduarxiv.org |

| Discovering Novel Reactivity | Global reaction prediction models, Unsupervised learning | Suggest non-intuitive reaction pathways and product structures by mining large chemical databases. beilstein-journals.org |

| Designing a Stereoselective Catalyst | Generative Models (e.g., GANs, VAEs), Active Learning | Propose novel catalyst structures with high predicted enantioselectivity for synthesis. dicp.ac.cnresearchgate.net |

| High-Throughput Screening | AI-driven robotic platforms (e.g., SynFini™) | Automate the entire Design-Make-Test-Analyze cycle for exploring the compound's reaction landscape. youtube.com |

Q & A

Q. Optimization Strategies :

- Adjust catalyst loading (0.5–5 mol%) and temperature (0–50°C) to balance reactivity and side-product formation.

- Monitor reaction progress using GC-MS or HPLC to detect intermediates like unreacted diazo species.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .

Basic: How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy :

- ¹H NMR : Look for cyclopropane ring protons (δ 1.2–2.5 ppm, geminal coupling) and aldehyde proton (δ 9.5–10.0 ppm).

- ¹³C NMR : Confirm cyclopropane carbons (δ 15–25 ppm) and aldehyde carbon (δ ~190 ppm).

- IR Spectroscopy : Validate the aldehyde group (C=O stretch at ~1700 cm⁻¹) and methoxy C-O stretch (1250–1050 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. Resolution Steps :

- Conduct kinetic studies at controlled pH (2–12) to map dominant pathways.

- Use DFT calculations to model transition states and identify energetically favorable mechanisms.

- Validate hypotheses with LC-MS to detect intermediates (e.g., ring-opened byproducts) .

Advanced: What strategies are effective for studying the biological activity of this compound, particularly its enzyme interactions?

Methodological Answer:

Focus on structure-activity relationship (SAR) studies:

In Vitro Assays :

- Screen against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates.

- Quantify inhibition constants (Ki) via Lineweaver-Burk plots.

Molecular Docking :

- Use software like AutoDock Vina to model binding poses, prioritizing the cyclopropane ring’s steric effects.

Metabolic Stability :

Advanced: How can researchers address discrepancies in spectral data (e.g., unexpected NMR peaks) during synthesis?

Methodological Answer:

Unexpected peaks often indicate:

- Impurities : Residual solvents (e.g., DCM, ethyl acetate) or unreacted precursors.

- Conformational Isomerism : Cyclopropane rings may adopt strained conformers with distinct NMR shifts.

Q. Troubleshooting Protocol :

Repetitive Purification : Re-run column chromatography with adjusted solvent ratios.

Variable Temperature NMR : Perform experiments at −40°C to 80°C to detect dynamic equilibria.

Cross-Validation : Compare experimental spectra with computational predictions (e.g., ACD/Labs NMR simulator) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.